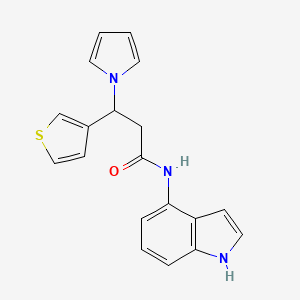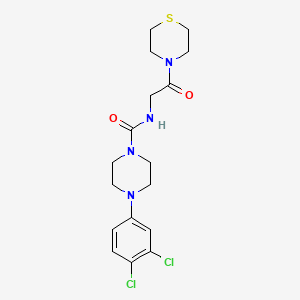![molecular formula C20H17N3O B11002855 2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B11002855.png)
2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide is a synthetic organic compound that features both indole and pyrrole moieties. These structural motifs are often found in bioactive molecules, making this compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the indole and pyrrole moieties through an acetamide linkage. This can be achieved by reacting 2-(1H-indol-3-yl)acetic acid with 4-(1H-pyrrol-1-yl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrrole rings can be oxidized under strong oxidative conditions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural motifs are common in bioactive molecules, making it a potential candidate for drug development, particularly in targeting neurological disorders and cancers.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system and potential for fluorescence.
Biological Studies: It can be used as a probe in biological studies to investigate the role of indole and pyrrole derivatives in biological systems.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, particularly those involved in neurotransmission and cell signaling.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, making it relevant in the study of cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with applications in fluorescence and materials science.
4-(1H-pyrrol-1-yl)phenol: A pyrrole derivative with potential biological activity.
Uniqueness
2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide is unique due to its combination of indole and pyrrole moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-pyrrol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C20H17N3O/c24-20(13-15-14-21-19-6-2-1-5-18(15)19)22-16-7-9-17(10-8-16)23-11-3-4-12-23/h1-12,14,21H,13H2,(H,22,24) |
InChI Key |
DPKZHERLEXFTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11002775.png)
![2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]propanoic acid](/img/structure/B11002776.png)
![N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002788.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11002794.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002805.png)

![methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002819.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)
![Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11002827.png)

![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide](/img/structure/B11002844.png)

![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11002859.png)
![2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11002866.png)
